molecular formula C5H3F3N2S B145964 4-(Trifluoromethyl)pyrimidine-2-thiol CAS No. 136547-17-6

4-(Trifluoromethyl)pyrimidine-2-thiol

Cat. No. B145964
CAS RN: 136547-17-6
M. Wt: 180.15 g/mol
InChI Key: HDGJASCXBNRLGA-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyrimidine-2-thiol is a heteroaromatic thioamide . It has an empirical formula of C5H3F3N2S and a molecular weight of 180.15 . It is used in the preparation of a novel half-lantern divalent complex of platinum .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)pyrimidine-2-thiol consists of a six-membered ring with two nitrogen atoms at positions 1 and 3. It also contains a trifluoromethyl group and a thiol group .


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)pyrimidine-2-thiol is a solid with a melting point of 164-166 °C (lit.) . More detailed physical and chemical properties were not found in the sources I retrieved.

Safety And Hazards

While specific safety and hazard information for 4-(Trifluoromethyl)pyrimidine-2-thiol was not found, chemicals of this nature are generally considered hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-(trifluoromethyl)-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2S/c6-5(7,8)3-1-2-9-4(11)10-3/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGJASCXBNRLGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929466
Record name 4-(Trifluoromethyl)pyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)pyrimidine-2-thiol

CAS RN

136547-17-6
Record name 4-(Trifluoromethyl)pyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)pyrimidine-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-(trifluoromethyl)pyrimidine-2-thiol interact with platinum to form complexes, and what is the significance of the resulting structure?

A1: 4-(trifluoromethyl)pyrimidine-2-thiol acts as a bidentate ligand, meaning it binds to the platinum center through two atoms. [] The sulfur and one of the nitrogen atoms from the pyrimidine ring form bonds with the platinum. This interaction leads to the formation of a "half-lantern" structure where two platinum centers are bridged by two 4-(trifluoromethyl)pyrimidine-2-thiolate ligands. [] This unique structure allows for metal-metal interactions, indicated by specific electronic transitions observable through spectroscopy. []

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